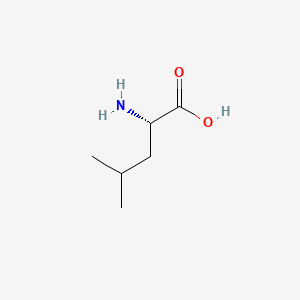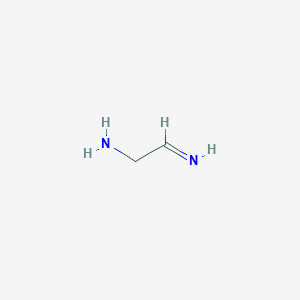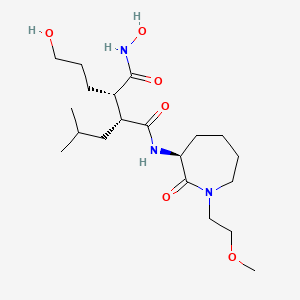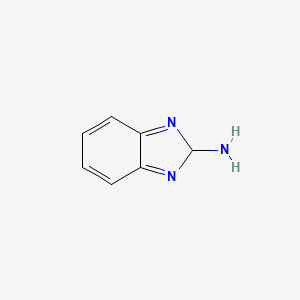
1'-Deazo-Thiamin Diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Deazo-Thiamin Diphosphate is a synthetic analog of thiamin diphosphate, which is the biologically active form of vitamin B1. This compound belongs to the class of organic pyrophosphates and is characterized by its unique structure, which includes a thiazolium nucleus, an aminopyrimidine ring, and a diphosphate moiety
Preparation Methods
The synthesis of 1’-Deazo-Thiamin Diphosphate involves several steps, starting with the preparation of the thiazolium nucleus and the aminopyrimidine ring. These components are then linked together through a series of chemical reactions to form the final compound. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
1’-Deazo-Thiamin Diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-Deazo-Thiamin Diphosphate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of thiamin diphosphate-dependent enzymes.
Biology: Researchers use it to investigate the role of thiamin diphosphate in various metabolic pathways.
Medicine: Its potential therapeutic applications are being explored, particularly in the context of metabolic disorders.
Mechanism of Action
The mechanism of action of 1’-Deazo-Thiamin Diphosphate involves its role as a cofactor in enzymatic reactions. It participates in the stabilization of carbanion states and the formation of covalent substrate-cofactor conjugates. This process is facilitated by the electrophilic nature of the thiazolium ring, which allows for the reversible catalytic cleavage of carbon-carbon bonds . The molecular targets and pathways involved include various enzymes that require thiamin diphosphate as a cofactor.
Comparison with Similar Compounds
1’-Deazo-Thiamin Diphosphate is unique compared to other thiamin analogs due to its specific structural modifications. Similar compounds include:
Thiamin Diphosphate: The natural form of vitamin B1, essential for various metabolic processes.
3’-Deazo-Thiamin Diphosphate: Another synthetic analog with slight structural differences.
Diazo Compounds: These compounds, while not directly related, share some chemical properties and are used in similar research contexts.
The uniqueness of 1’-Deazo-Thiamin Diphosphate lies in its ability to mimic the natural cofactor while providing insights into the mechanisms of thiamin-dependent enzymes.
Properties
Molecular Formula |
C13H19N3O7P2S |
|---|---|
Molecular Weight |
423.32 g/mol |
IUPAC Name |
[2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C13H19N3O7P2S/c1-9-3-4-11(13(14)15-9)7-16-8-26-12(10(16)2)5-6-22-25(20,21)23-24(17,18)19/h3-4,8H,5-7H2,1-2H3,(H4-,14,15,17,18,19,20,21) |
InChI Key |
JHNXLHRDUXBCJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C[N+]2=CSC(=C2C)CCOP(=O)(O)OP(=O)(O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N-Allyl-4-{[3-(4-bromophenyl)-5-fluoro-1-methyl-1H-indazol-6-YL]oxy}-N-methyl-2-buten-1-amine](/img/structure/B10760853.png)



![7-[[2-(1-Ethanimidoylpiperidin-4-yl)oxycarbazol-9-yl]methyl]naphthalene-2-carboximidamide](/img/structure/B10760879.png)


![2-(Oxalyl-amino)-4,7-dihydro-5h-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B10760901.png)





